molecular formula C18H17Cl2NO3S B12459165 Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12459165
M. Wt: 398.3 g/mol
InChI Key: KVIBNZQGVANEGC-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure containing both benzene and thiophene rings

Preparation Methods

The synthesis of ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(3,4-dichlorophenyl)ethanone, and a thiol compound under basic conditions.

    Amidation Reaction: The benzothiophene intermediate is then subjected to an amidation reaction with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the 3,4-dichlorobenzamido group.

    Esterification: Finally, the carboxylic acid group on the benzothiophene ring is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, triethylamine), and specific temperature and pressure conditions.

Scientific Research Applications

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    ETHYL 3,4-BIS(2-METHOXYETHOXY)BENZOATE: This compound has different substituents on the benzothiophene core, leading to variations in chemical properties and applications.

    Substituted Pyrrolo[1,2-a]pyrazines: These compounds share a similar bicyclic structure but differ in the heteroatoms and substituents, resulting in distinct biological activities and uses.

Properties

Molecular Formula

C18H17Cl2NO3S

Molecular Weight

398.3 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H17Cl2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)10-7-8-12(19)13(20)9-10/h7-9H,2-6H2,1H3,(H,21,22)

InChI Key

KVIBNZQGVANEGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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